REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[CH:7][C:8]([S:14][CH2:15][CH:16]([CH2:21][CH3:22])[CH2:17][CH2:18][CH2:19][CH3:20])=[C:9]([N+:11]([O-])=O)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].O.NN>CC(O)C>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([S:14][CH2:15][CH:16]([CH2:21][CH3:22])[CH2:17][CH2:18][CH2:19][CH3:20])=[C:9]([CH:10]=1)[NH2:11])([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
ferric chloride hexahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(C1)[N+](=O)[O-])SCC(CCCC)CC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
raw material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
To this solution is added
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction solution is cooled
|
Type
|
CUSTOM
|
Details
|
the catalyst and the activated carbon are separated by filtration
|
Type
|
ADDITION
|
Details
|
Toluene is added to the filtrate
|
Type
|
WASH
|
Details
|
the toluene solution is then washed with water
|
Type
|
WASH
|
Details
|
washed with an acid
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(N)C1)SCC(CCCC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |